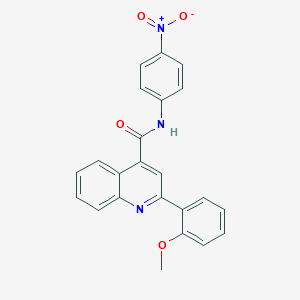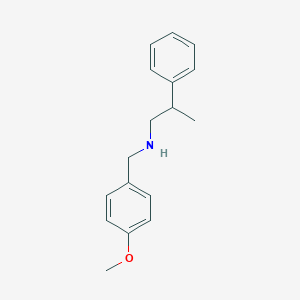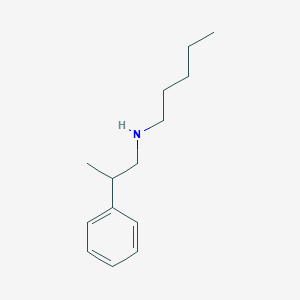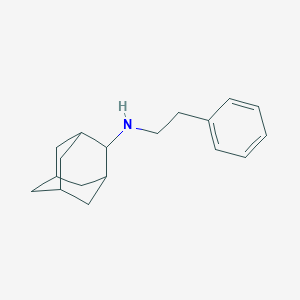
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide, also known as MNQC, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. MNQC belongs to the class of quinoline derivatives that have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is not fully understood. However, studies have suggested that 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide may exert its biological effects by modulating various signaling pathways. 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide in lab experiments is its high purity and stability. 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide can be synthesized with high yields and purity, which makes it suitable for various biological assays. However, one of the limitations of using 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is its limited solubility in aqueous solutions. 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is more soluble in organic solvents, which may limit its use in certain biological assays.
Future Directions
There are several future directions for 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide research. One of the areas of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action of 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide and to determine its efficacy and safety in animal models and clinical trials. Another area of interest is the development of new 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide derivatives with improved solubility and biological activity. These derivatives may have potential therapeutic applications in various diseases.
Synthesis Methods
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide can be synthesized using a multistep reaction starting from 2-methoxybenzaldehyde and 4-nitroaniline. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product, 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide. The synthesis method has been optimized to produce high yields of 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide with high purity.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the primary research areas is its anticancer activity. Studies have shown that 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide has also been studied for its anti-inflammatory and antioxidant properties. Inflammation and oxidative stress are two key factors that contribute to the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide has been shown to reduce inflammation and oxidative stress in various animal models, suggesting its potential use as a therapeutic agent for these diseases.
properties
Product Name |
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide |
|---|---|
Molecular Formula |
C23H17N3O4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O4/c1-30-22-9-5-3-7-18(22)21-14-19(17-6-2-4-8-20(17)25-21)23(27)24-15-10-12-16(13-11-15)26(28)29/h2-14H,1H3,(H,24,27) |
InChI Key |
WNXDMRMVGCLNQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)


![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)
![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
